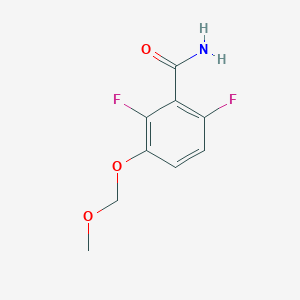

2,6-Difluoro-3-(methoxymethoxy)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-3-(methoxymethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBGYWLJENYTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274867 | |

| Record name | 2,6-Difluoro-3-(methoxymethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384476-82-7 | |

| Record name | 2,6-Difluoro-3-(methoxymethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384476-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-(methoxymethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of 3-Hydroxy Group as Methoxymethoxy Ether

Starting from 3-hydroxybenzoic acid or 2,6-difluorophenol, the phenol hydroxyl group is protected by reaction with chloromethyl methyl ether in the presence of a base such as potassium carbonate.

Reaction conditions: Stirring in an aprotic solvent (e.g., acetone or DMF) at elevated temperature (around 70 °C) for several hours.

The product is isolated by extraction and purified by standard methods.

Ortho-Lithiation and Carboxylation

The MOM-protected 2,6-difluorophenol derivative is treated with a strong base such as n-butyllithium at low temperature (−78 °C) to generate the ortho-lithiated intermediate.

This intermediate is then quenched with dry ice (solid CO₂), introducing the carboxyl group at the ortho position relative to the protected phenol.

Workup includes acidification and extraction to isolate the corresponding benzoic acid derivative.

Conversion to Benzamide

The carboxylic acid is converted to the corresponding methyl ester using thionyl chloride in dry methanol or via other esterification methods.

The ester is then reacted with ammonia or hydroxylamine under basic conditions to form the benzamide or benzohydroxamate derivatives.

Alternatively, direct amidation can be performed using coupling reagents such as DCC (dicyclohexylcarbodiimide) with tert-butyl carbazate followed by deprotection steps.

Representative Reaction Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Phenol Protection | Chloromethyl methyl ether, K₂CO₃, acetone, 70 °C, 7 h | 3-(Methoxymethoxy)-2,6-difluorophenol |

| 2 | Ortho-Lithiation & Carboxylation | n-BuLi (1.6 M, THF, −78 °C), dry ice quench | 2,6-Difluoro-3-(methoxymethoxy)benzoic acid |

| 3 | Esterification | Thionyl chloride, dry methanol | Methyl 2,6-difluoro-3-(methoxymethoxy)benzoate |

| 4 | Amidation | NH₃ or hydroxylamine, basic conditions or DCC coupling | 2,6-Difluoro-3-(methoxymethoxy)benzamide |

Research Findings and Data

Yields and Purity: The protection and lithiation-carboxylation steps typically yield intermediates in moderate to high yields (60–85%), with the overall synthetic route optimized for purity through careful control of reaction temperature and stoichiometry.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and the presence of the MOM group. For example, characteristic ^1H NMR signals for the methoxymethoxy group appear as singlets near 5.1 ppm (OCH₂) and 3.4 ppm (OCH₃). ^19F NMR confirms fluorine substitution at positions 2 and 6.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weights consistent with the protected benzamide.

Reaction Conditions: The ortho-lithiation requires strictly anhydrous and low-temperature conditions to avoid side reactions. The MOM protection is stable under these conditions, facilitating selective functionalization.

Comparative Notes on Related Methods

Alternative methods for fluorinated benzoic acid derivatives involve direct fluorination or use of fluorinated benzaldehydes oxidized to acids using hydrogen peroxide under basic conditions, but these are less common for the specific 2,6-difluoro substitution pattern with MOM protection.

The use of DCC coupling for amidation is a standard approach, but direct ammonolysis of esters is also feasible depending on substrate stability.

Summary Table of Preparation Steps and Key Parameters

| Step No. | Process | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phenol Protection | Chloromethyl methyl ether, K₂CO₃, acetone, 70 °C, 7 h | 80–90 | MOM protection of phenol group |

| 2 | Ortho-Lithiation & Carboxylation | n-BuLi (1.6 M in THF), −78 °C, dry ice quench | 70–80 | Requires anhydrous, low-temp conditions |

| 3 | Esterification | Thionyl chloride, dry methanol | 75–85 | Formation of methyl ester intermediate |

| 4 | Amidation | Ammonia or hydroxylamine, DCC coupling | 65–80 | Conversion to benzamide |

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(methoxymethoxy)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxymethoxy group and the amide functional group.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.

Reduction Products: Reduced derivatives such as amines or alcohols.

Hydrolysis Products: Hydroxyl derivatives and methanol.

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Activity

FtsZ Inhibition

One of the primary applications of 2,6-difluoro-3-(methoxymethoxy)benzamide is its role as an inhibitor of the FtsZ protein, which is crucial for bacterial cell division. This compound has been shown to exhibit significant antimicrobial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA). The structure-activity relationship studies indicate that modifications to the benzamide scaffold enhance its potency against these pathogens .

Case Study: Antimicrobial Efficacy

In a study evaluating various benzamide derivatives, this compound demonstrated improved therapeutic indices compared to its non-substituted counterparts. The compound exhibited low cytotoxicity while maintaining high efficacy against resistant bacterial strains, making it a promising candidate for further development in treating bacterial infections .

Cancer Imaging

Positron Emission Tomography (PET) Applications

Recent research has explored the synthesis of radiolabeled derivatives of this compound for use in PET imaging. These compounds are designed to target specific cancer biomarkers, such as B-Raf(V600E), which is often mutated in various cancers. The synthesized radiotracers have shown potential for effective imaging of tumors, allowing for better diagnostic capabilities in oncology .

Synthesis and Radiolabeling

The synthesis involves multiple steps to achieve a high yield of the target compound suitable for radiolabeling. For instance, the precursor compound is synthesized from 2,6-difluorobenzoic acid and subsequently labeled with carbon-11 to create a PET imaging agent. This process highlights the compound's versatility in both therapeutic and diagnostic applications .

Computational Studies and Molecular Docking

Conformational Analysis

Computational studies have been conducted to understand the binding interactions of this compound with FtsZ. Molecular docking simulations reveal that the fluorinated benzamide derivatives exhibit unique non-planar conformations that enhance their binding affinity compared to non-fluorinated analogs. This insight into molecular interactions aids in the rational design of more potent inhibitors .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Inhibits FtsZ protein; effective against MRSA and MSSA; low cytotoxicity |

| Cancer Imaging | Used as a PET imaging agent targeting B-Raf(V600E); synthesized through complex methods |

| Computational Studies | Molecular docking studies indicate enhanced binding due to fluorination |

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(methoxymethoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of the bacterial protein FtsZ, which is essential for bacterial cell division. By inhibiting FtsZ polymerization, the compound disrupts the formation of the Z ring, leading to the inhibition of bacterial cell division and growth .

Comparison with Similar Compounds

Methoxy vs. Bulky Substituents

- The methoxymethoxy group in the target compound provides moderate polarity, balancing solubility and membrane permeability. In contrast, biphenyl derivatives (e.g., Compound 19) introduce significant lipophilicity (logP ≈ 3.5–4.0) and higher molecular weights (>400 g/mol), which may enhance target binding but reduce oral bioavailability .

- Heterocyclic substituents (e.g., oxadiazole in II.a or triazolo-oxazine in patent compounds ) improve metabolic stability and π-π stacking interactions, critical for enzyme inhibition .

Research Findings and Implications

Substituent-Driven Activity : The methoxymethoxy group’s moderate polarity contrasts with the enhanced target affinity of bulkier substituents (e.g., biphenyls), underscoring a trade-off between solubility and potency.

Anti-MRSA Optimization: Chlorobenzylamino derivatives (25a) highlight the benzamide scaffold’s adaptability for antimicrobial development .

Synthetic Challenges : Low yields in complex derivatives (e.g., Compound 5) emphasize the need for improved conjugation strategies in probe synthesis .

Biological Activity

Overview

2,6-Difluoro-3-(methoxymethoxy)benzamide (DFMBA) is a synthetic compound characterized by its unique molecular structure, which includes two fluorine atoms on the benzene ring and a methoxymethoxy group. Its molecular formula is . This compound has garnered attention for its biological activity, particularly its role as an inhibitor of bacterial cell division through interaction with the protein FtsZ.

DFMBA primarily targets the FtsZ protein, a critical component in bacterial cell division. The mechanism involves allosteric inhibition, where DFMBA binds to an allosteric site on FtsZ, disrupting its function and leading to impaired cell division. The binding is facilitated by strong hydrophobic interactions between the difluoroaromatic ring and key residues such as Val203, Val297, and Asn263 within the allosteric pocket of FtsZ.

The compound exhibits significant biochemical properties:

- Inhibition of Enzymes : DFMBA inhibits various enzymes, notably those involved in bacterial growth and division.

- Stability : It remains stable under standard laboratory conditions but may degrade over time, affecting its biological activity.

- Metabolism : DFMBA is metabolized by liver enzymes, particularly cytochrome P450, leading to various metabolites that may also exhibit biological activity.

Cellular Effects

DFMBA's interaction with FtsZ results in:

- Disruption of Cell Morphology : Bacterial cells treated with DFMBA show altered shapes and sizes due to inhibited division.

- Dosage-Dependent Effects : In animal models, lower doses effectively inhibit bacterial growth without significant toxicity, indicating a favorable therapeutic window.

Antibacterial Activity

Numerous studies have explored the antibacterial properties of DFMBA:

- Minimum Inhibitory Concentrations (MIC) : DFMBA has shown MIC values as low as 0.2-2.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Targeting Mycobacterium tuberculosis : Research indicates potential efficacy against Mycobacterium tuberculosis, with DFMBA acting through inhibition of MtbIMPDH2, a critical enzyme in guanine nucleotide biosynthesis .

Structural Activity Relationship (SAR)

A detailed SAR analysis has been conducted comparing DFMBA with other benzamide derivatives. The presence of fluorine atoms contributes to enhanced binding affinity and specificity for FtsZ:

- Conformational Stability : Fluorinated derivatives display non-planar conformations that increase their potency compared to non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,6-Difluoro-3-(oxazol-2-ylmethoxy)benzamide | Similar fluorinated structure | Different antibacterial properties |

| 2,6-Difluoro-3-methoxybenzoic acid | Structurally related but lacks methoxymethoxy group | Varying reactivity |

| 2,6-Difluorobenzamide | Parent compound with simpler structure | Lower potency in FtsZ inhibition |

Q & A

Q. What are optimized synthetic protocols for 2,6-difluoro-3-(methoxymethoxy)benzamide derivatives, and how do reaction conditions influence yield?

Methodological Answer: Derivatives of 2,6-difluoro-3-hydroxybenzamide are synthesized via nucleophilic substitution. Key steps include:

Q. Example Protocol Comparison

| Derivative | Reaction Time | Temperature | Solvent | Yield | Source |

|---|---|---|---|---|---|

| III.a | 3 h | 35°C | DMF | 70-86% | |

| Compound 8 | 12 h | 80°C | DMSO | 86.7% |

Q. How should researchers validate the structural integrity of synthesized this compound analogues?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : Confirm substituent positions via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 5.24 ppm for methoxymethoxy protons ).

- HRMS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at 354.1308 for C21H17F2NO2).

- HPLC Purity : Ensure >95% purity using reverse-phase chromatography .

- Elemental Analysis : Match calculated vs. found values for C, H, N (e.g., ±0.3% deviation ).

Advanced Research Questions

Q. How do structural modifications to the benzamide core impact antibacterial activity against multidrug-resistant (MDR) pathogens?

Methodological Answer:

- SAR Studies : Introduce substituents (e.g., 1,2,4-oxadiazole) to enhance membrane permeability. Derivatives with biphenyl groups show improved activity against Staphylococcus aureus (MIC ≤ 1 µg/mL) .

- Mechanistic Probes : Assess FtsZ inhibition (critical for bacterial cell division) via competitive binding assays .

- Comparative Bioassays : Test analogues against wild-type vs. MDR strains to identify resistance mechanisms .

Q. Key SAR Findings

| Substituent | Biological Activity (MIC) | Target Pathogen | Source |

|---|---|---|---|

| 5-Phenyl-1,2,4-oxadiazole | 0.5 µg/mL | MDR S. aureus | |

| Biphenyl-methyl | 1.0 µg/mL | MRSA |

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. no cellular efficacy) be resolved?

Methodological Answer:

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 µM ).

- Cell Permeability Assays : Use Caco-2 monolayers to assess membrane penetration .

- Metabolic Stability : Test hepatic microsome degradation to rule out rapid clearance .

- Off-Target Screening : Employ kinome-wide profiling to exclude nonspecific interactions .

Q. What computational strategies predict the binding affinity of this compound derivatives with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with FtsZ (PDB: 4DXD). Focus on hydrophobic pockets near the GTP-binding site .

- MD Simulations : Run 100 ns trajectories to assess ligand-protein stability (e.g., RMSD < 2 Å ).

- QSAR Models : Corrogate electronic parameters (Hammett σ) with antibacterial activity .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported across studies?

Methodological Answer:

Q. Why might in vitro activity fail to translate to in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., TXA709: t1/2 = 4.2 h in mice ).

- Formulation Optimization : Use liposomal encapsulation to improve solubility .

- Metabolite Identification : Conduct LC-QTOF-MS to detect inactive metabolites .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.